(3R)-3-(dimethylamino)butan-1-ol hydrochloride
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Overview
Description
(3R)-3-(dimethylamino)butan-1-ol hydrochloride: is a chemical compound with a specific stereochemistry, characterized by the presence of a dimethylamino group attached to the third carbon of a butanol chain. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(dimethylamino)butan-1-ol hydrochloride typically involves the reaction of (3R)-3-(dimethylamino)butan-1-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves:
Reacting (3R)-3-(dimethylamino)butan-1-ol with hydrochloric acid: This is typically done in an aqueous or alcoholic medium.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain the hydrochloride salt in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and efficiency. The process includes:
Bulk reaction: Large quantities of (3R)-3-(dimethylamino)butan-1-ol are reacted with hydrochloric acid in reactors.
Continuous purification: The product is continuously purified using industrial crystallization techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(dimethylamino)butan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include:
Ketones and aldehydes: From oxidation reactions.
Secondary and tertiary amines: From reduction reactions.
Various substituted derivatives: From substitution reactions.
Scientific Research Applications
(3R)-3-(dimethylamino)butan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: Applied in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of (3R)-3-(dimethylamino)butan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to receptors: It may interact with neurotransmitter receptors in the central nervous system.
Modulating enzyme activity: It can influence the activity of enzymes involved in metabolic pathways.
Altering cellular signaling: The compound may affect intracellular signaling cascades, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-(dimethylamino)butan-1-ol hydrochloride: The stereoisomer of the compound with different spatial arrangement.
3-(dimethylamino)propan-1-ol hydrochloride: A similar compound with a shorter carbon chain.
N,N-dimethyl-3-hydroxybutylamine hydrochloride: Another related compound with a similar functional group.
Uniqueness
(3R)-3-(dimethylamino)butan-1-ol hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its isomers and analogs. This uniqueness makes it valuable in applications where stereospecific interactions are crucial.
Properties
Molecular Formula |
C6H16ClNO |
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Molecular Weight |
153.65 g/mol |
IUPAC Name |
(3R)-3-(dimethylamino)butan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-6(4-5-8)7(2)3;/h6,8H,4-5H2,1-3H3;1H/t6-;/m1./s1 |
InChI Key |
HURWDNTWZBCMIJ-FYZOBXCZSA-N |
Isomeric SMILES |
C[C@H](CCO)N(C)C.Cl |
Canonical SMILES |
CC(CCO)N(C)C.Cl |
Origin of Product |
United States |
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